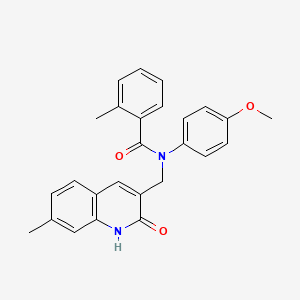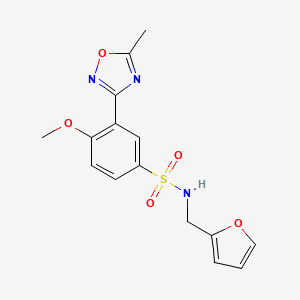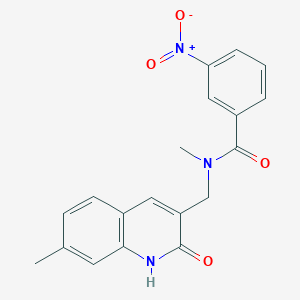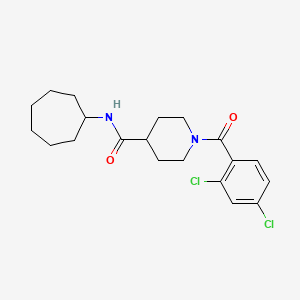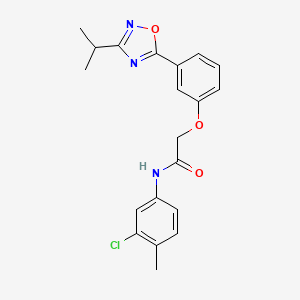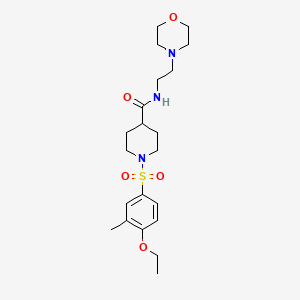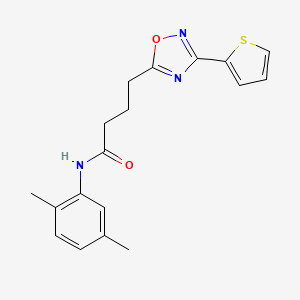
N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMOTB, is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. DMOTB is a member of the oxadiazole family and is a versatile compound that can be synthesized using various methods.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in various cellular processes. N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a versatile compound that can be synthesized using various methods, making it readily available for research. N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit significant activity against cancer cells, making it a potential candidate for cancer treatment. However, there are also limitations to using N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. Further studies are needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has shown promising results in reducing inflammation and exhibiting antimicrobial activity, making it a potential candidate for the development of new anti-inflammatory drugs and antibiotics. Further research is also needed to determine the potential of N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in other scientific research applications, such as neurodegenerative diseases and autoimmune disorders.
合成法
N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 2,5-dimethylphenyl-3-oxobutanoate, which is then reacted with thiosemicarbazide to form 2,5-dimethylphenyl-3-(thiocarbamoyl)butanoate. The final step involves the reaction of 2,5-dimethylphenyl-3-(thiocarbamoyl)butanoate with phosphorus oxychloride and sodium azide to form N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant activity against cancer cells, making it a potential candidate for cancer treatment. N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation. Additionally, N-(2,5-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit activity against bacterial and fungal infections, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-8-9-13(2)14(11-12)19-16(22)6-3-7-17-20-18(21-23-17)15-5-4-10-24-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZWCGTVDZYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


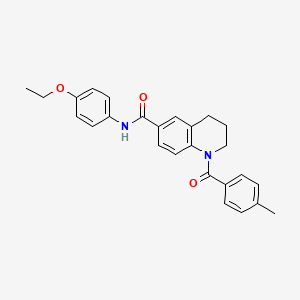
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685786.png)
![N-(4-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7685792.png)
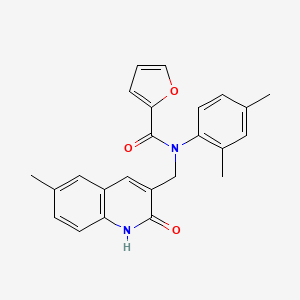


![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685819.png)
